2-(3-Methoxyphenoxy)-4-methylaniline
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Overview
Description
2-(3-Methoxyphenoxy)-4-methylaniline is an organic compound with a complex structure that includes both methoxy and phenoxy functional groups attached to an aniline base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxy)-4-methylaniline typically involves the nucleophilic aromatic substitution reaction between 3-methoxyphenol and a suitable aniline derivative. One common method involves the reaction of 3-methoxyphenol with 4-chloro-2-nitroaniline under basic conditions, followed by reduction of the nitro group to an amine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as hydrogen bromide and boron tribromide can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenoxy)-4-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution and sulfuric acid for electrophilic substitution are frequently employed.
Major Products
The major products formed from these reactions include various substituted anilines and phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Methoxyphenoxy)-4-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as an anticancer agent, particularly in targeting specific cellular pathways
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenoxy)-4-methylaniline involves its interaction with specific molecular targets within cells. For example, in its role as an anticancer agent, it targets the proliferating cell nuclear antigen (PCNA), which is crucial for DNA replication and repair. By inhibiting PCNA, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenoxy)aniline
- 4-(3-Methoxyphenoxy)phthalonitrile
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
2-(3-Methoxyphenoxy)-4-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with PCNA and other molecular targets makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-4-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-6-7-13(15)14(8-10)17-12-5-3-4-11(9-12)16-2/h3-9H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEVDCSXDBAUEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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